N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the furan ring might undergo reactions with electrophiles, and the morpholinosulfonyl group could potentially be involved in substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups might make the compound soluble in water, while the presence of aromatic rings might affect its UV/Vis absorption spectrum .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the influenza A H5N1 virus . The H5N1 virus is a subtype of the influenza A virus, which is highly pathogenic and can cause severe respiratory disease in birds and humans .
Biochemical Pathways
The compound affects the biochemical pathways of the H5N1 virus, leading to its inhibition. The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Pharmacokinetics
It is known that the compound has potent inhibitory activity against the h5n1 virus, with an ec50 value of 125 μM .
Result of Action
The result of the compound’s action is the inhibition of the H5N1 virus. This leads to a decrease in the virus’s ability to infect and cause disease .
Biochemical Analysis
Biochemical Properties
N-(2-chlorobenzyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide has been identified as a potent inhibitor of the influenza A H5N1 virus . The compound interacts with various enzymes and proteins involved in the viral replication process, thereby inhibiting the virus’s ability to proliferate
Cellular Effects
The cellular effects of this compound are primarily related to its antiviral activity. The compound influences cell function by disrupting the replication of the H5N1 virus, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-4-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-12-16(26(22,23)20-6-8-24-9-7-20)10-15(25-12)17(21)19-11-13-4-2-3-5-14(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMKPYOAURDGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.